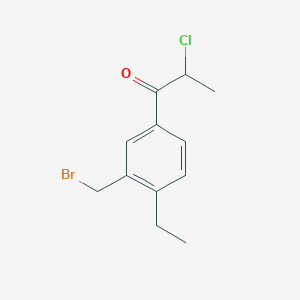
1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group. This is followed by chlorination to obtain the final product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The carbonyl group in the compound can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromomethyl or chloropropanone groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromomethylphenyl)-2-chloropropan-1-one
- 1-(4-Ethylphenyl)-2-chloropropan-1-one
- 1-(3-(Bromomethyl)-4-methylphenyl)-2-chloropropan-1-one
Uniqueness
1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, ethyl, and chloropropanone groups attached to the phenyl ring.
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-ethylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-4-5-10(6-11(9)7-13)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
IGACRUIAMJYDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C(C)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


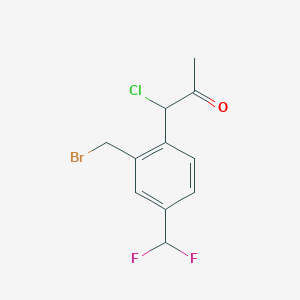


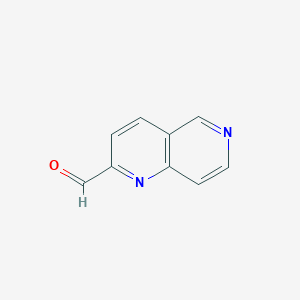

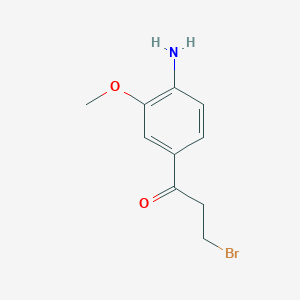
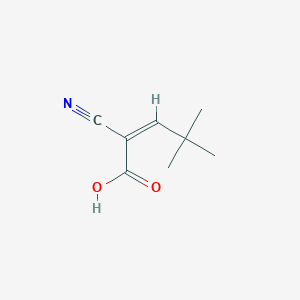
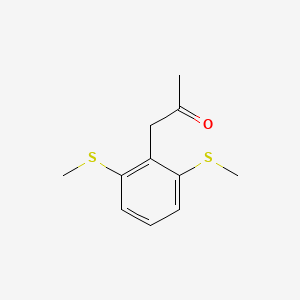
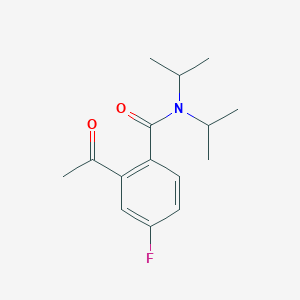
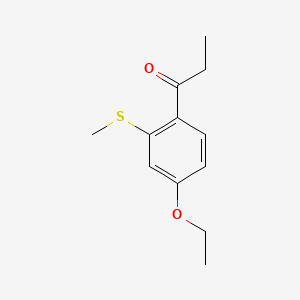

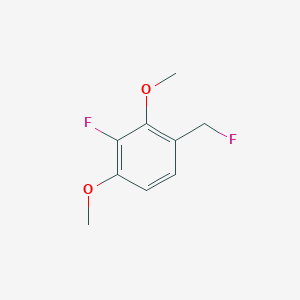
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)
